3-Cyanonaphthalene-2,6-dicarboxylic acid
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Overview
Description
3-Cyanonaphthalene-2,6-dicarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a cyano group (-CN) and two carboxylic acid groups (-COOH) attached to a naphthalene ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-Cyanonaphthalene-2,6-dicarboxylic acid often involves multi-step processes, including catalytic oxidation and nucleophilic substitution. The use of homogeneous palladium catalysts in the presence of reoxidizers is a practical approach due to its high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Cyanonaphthalene-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium cyanide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Conversion of the cyano group to an amine group, resulting in amine derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted naphthalene derivatives.
Scientific Research Applications
3-Cyanonaphthalene-2,6-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Cyanonaphthalene-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
2,6-Naphthalenedicarboxylic acid: Lacks the cyano group, making it less versatile in certain chemical reactions.
1,6-Naphthalenedicarboxylic acid: Differently positioned carboxylic acid groups, leading to different reactivity and applications.
Uniqueness
3-Cyanonaphthalene-2,6-dicarboxylic acid is unique due to the presence of both a cyano group and two carboxylic acid groups on the naphthalene ring. This combination of functional groups enhances its reactivity and makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
830320-87-1 |
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Molecular Formula |
C13H7NO4 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
3-cyanonaphthalene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C13H7NO4/c14-6-10-4-9-3-8(12(15)16)2-1-7(9)5-11(10)13(17)18/h1-5H,(H,15,16)(H,17,18) |
InChI Key |
JKWHVQDKBJDFQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)C(=O)O)C#N)C(=O)O |
Origin of Product |
United States |
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